molecular formula C18H21N5OS B11631806 5-hydrazinyl-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

5-hydrazinyl-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B11631806
M. Wt: 355.5 g/mol
InChI Key: LMPNYARHZSXAFG-UHFFFAOYSA-N
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Description

5-hydrazinyl-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydrazinyl-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the hydrazinyl group, and subsequent functionalization to incorporate the phenyl, propyl, and thia groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-hydrazinyl-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The hydrazinyl and phenyl groups can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

5-hydrazinyl-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-hydrazinyl-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activities. The phenyl and thia groups contribute to the compound’s ability to interact with hydrophobic and sulfur-containing sites, respectively.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one
  • 4-Phenyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one

Uniqueness

5-hydrazinyl-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is unique due to its specific combination of functional groups and tricyclic structure

Properties

Molecular Formula

C18H21N5OS

Molecular Weight

355.5 g/mol

IUPAC Name

5-hydrazinyl-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C18H21N5OS/c1-2-9-22-10-8-13-14(11-22)25-16-15(13)17(24)23(18(20-16)21-19)12-6-4-3-5-7-12/h3-7H,2,8-11,19H2,1H3,(H,20,21)

InChI Key

LMPNYARHZSXAFG-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)NN)C4=CC=CC=C4

Origin of Product

United States

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